Home > Products > Screening Compounds P138851 > Grepafloxacin, (R)-
Grepafloxacin, (R)- - 146761-68-4

Grepafloxacin, (R)-

Catalog Number: EVT-12907262
CAS Number: 146761-68-4
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Grepafloxacin, specifically the (R)-enantiomer, is a fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. It is characterized by its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Grepafloxacin was marketed under the trade name Raxar by Glaxo Wellcome but was withdrawn from the market in 1999 due to safety concerns, particularly its association with serious cardiac arrhythmias .

Source

Grepafloxacin is synthesized from quinolone derivatives, specifically designed to enhance antibacterial properties while minimizing side effects. The compound is a racemic mixture, consisting of both (R)- and (S)-enantiomers, with the (R)-form being the active component responsible for its pharmacological effects .

Classification

Grepafloxacin belongs to the class of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA topoisomerases. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. It is classified under the Anatomical Therapeutic Chemical (ATC) code J01MA .

Synthesis Analysis

The synthesis of grepafloxacin involves several key steps, primarily focusing on modifying existing quinolone structures to introduce specific substituents at the 5 and 7 positions.

Methods and Technical Details

  1. Starting Material: The synthesis begins with a carboxylic acid derivative.
  2. Formation of Dimethyloxazoline: The carboxylic acid is converted into its dimethyloxazoline derivative using aminomethyl propanol.
  3. Lithium Diisopropylamide Treatment: Lithium diisopropylamide (LDA) is used to deprotonate the 8 position of the quinolone structure.
  4. Silylation: The resulting anion is treated with trimethylsilyl iodide to form a silylated intermediate.
  5. Methylation: A second LDA treatment generates a carbanion at the only open position, which is then methylated using methyl iodide.
  6. Deprotection: The silyl group is removed using cesium fluoride, followed by hydrolysis to yield the free acid.
  7. Final Steps: The free acid undergoes further modifications to create the final grepafloxacin structure through reactions similar to those used in difloxacin synthesis .

This multi-step synthetic route allows for precise control over stereochemistry and functional group placement.

Molecular Structure Analysis

Grepafloxacin has a molecular formula of C19H22FN3O3C_{19}H_{22}FN_{3}O_{3} and a molar mass of approximately 359.401g/mol359.401\,g/mol.

Structure Data

  • Chemical Formula: C19H22FN3O3C_{19}H_{22}FN_{3}O_{3}
  • Molecular Weight: 359.401g/mol359.401\,g/mol
  • Chirality: Grepafloxacin exists as a racemic mixture of (R)- and (S)-enantiomers .

The structural features include:

  • A fluorine atom at position 6,
  • A piperazine ring at position 7,
  • Methyl groups at positions 5 and 3.
Chemical Reactions Analysis

Grepafloxacin primarily acts through its interactions with bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV.

Reactions and Technical Details

  1. Inhibition Mechanism: Grepafloxacin binds to the active sites of DNA gyrase and topoisomerase IV, preventing them from performing their essential functions in DNA replication and repair.
  2. Resistance Development: Mutations in target enzymes can lead to resistance against grepafloxacin, notably in species such as Streptococcus pneumoniae .
Mechanism of Action

Grepafloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerases:

  1. Target Enzymes: The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.
  2. Process:
    • Binding to these enzymes prevents them from cleaving and rejoining DNA strands.
    • This inhibition leads to an accumulation of double-strand breaks in bacterial DNA.
    • Ultimately, this results in bacterial cell death due to inability to replicate or repair their genetic material .
Physical and Chemical Properties Analysis

Grepafloxacin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but only slightly soluble in ethanol.
  • Protein Binding: Approximately 50% protein binding occurs within biological systems.
  • Half-life: The half-life of grepafloxacin is around 15±315\pm 3 hours, indicating prolonged action within the body .

Relevant Data or Analyses

  • Absorption: Rapidly absorbed following oral administration with an absolute bioavailability of about 70%.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes CYP1A2 and CYP3A4 .
Applications

Despite its withdrawal from clinical use due to safety concerns, grepafloxacin has been studied for various scientific applications:

  • Research on Bacterial Resistance: Its mechanism has been used to study resistance patterns in bacteria like Streptococcus pneumoniae.
  • Neutrophil Activity Studies: Research has indicated that grepafloxacin can prime neutrophil respiratory burst activity, enhancing superoxide generation in response to certain stimuli .
  • Antimicrobial Studies: It has been evaluated for efficacy against various pathogens involved in respiratory infections and other bacterial diseases .

Properties

CAS Number

146761-68-4

Product Name

Grepafloxacin, (R)-

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1

InChI Key

AIJTTZAVMXIJGM-SNVBAGLBSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.